2-Bromo-2'-ethylbenzophenone
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Overview
Description
2-Bromo-2’-ethylbenzophenone is an organic compound with the molecular formula C15H13BrO. It is a derivative of benzophenone, where a bromine atom is substituted at the second position of one phenyl ring, and an ethyl group is substituted at the second position of the other phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2’-ethylbenzophenone typically involves the bromination of 2’-ethylbenzophenone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent like carbon tetrachloride or dichloromethane under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods: On an industrial scale, the production of 2-Bromo-2’-ethylbenzophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale bromination reactions with efficient separation and purification steps to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-2’-ethylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with 2-Bromo-2’-ethylbenzophenone under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as amines or ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
2-Bromo-2’-ethylbenzophenone is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in organic synthesis and is used in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-2’-ethylbenzophenone involves its interaction with specific molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction and oxidation reactions, the carbonyl group undergoes changes in its oxidation state, leading to the formation of different products.
Comparison with Similar Compounds
- 2-Bromo-2’-methylbenzophenone
- 2-Bromo-2’-chlorobenzophenone
- 2-Bromo-2’-methoxybenzophenone
Comparison: 2-Bromo-2’-ethylbenzophenone is unique due to the presence of both a bromine atom and an ethyl group, which influence its reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution, reduction, and oxidation reactions due to the steric and electronic effects of the ethyl group.
Properties
IUPAC Name |
(2-bromophenyl)-(2-ethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRSWIKYICMVHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601279595 |
Source
|
Record name | (2-Bromophenyl)(2-ethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601279595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-78-9 |
Source
|
Record name | (2-Bromophenyl)(2-ethylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951884-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Bromophenyl)(2-ethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601279595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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